
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the anthraquinone derivative, followed by the diazotization of an aromatic amine. The diazonium salt formed is then coupled with a naphthol derivative under controlled pH conditions to form the azo compound. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves automated control of reaction parameters, such as temperature, pressure, and flow rates, to optimize the synthesis and minimize by-products. The final product is purified using techniques like crystallization, filtration, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of high-performance pigments for plastics, coatings, and inks.
Mecanismo De Acción
The mechanism of action of 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with molecular targets through various pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS) that can induce cell death in cancer cells.
Staining: Binds to specific cellular components, allowing for their visualization under a microscope.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-N-(1,1-dimethylethyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-2-naphthoic acid
Uniqueness
4-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
72845-91-1 |
|---|---|
Fórmula molecular |
C31H19N3O4 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
4-[(9,10-dioxoanthracen-1-yl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C31H19N3O4/c35-28-21-13-6-7-14-22(21)29(36)26-23(28)15-8-16-25(26)33-34-27-20-12-5-4-9-18(20)17-24(30(27)37)31(38)32-19-10-2-1-3-11-19/h1-17,37H,(H,32,38) |
Clave InChI |
PGNMEOJOGNIVGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


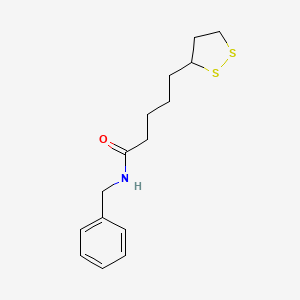
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)


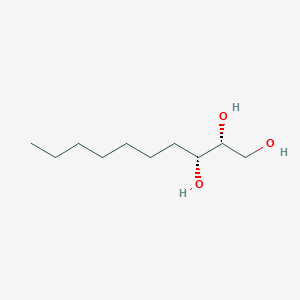
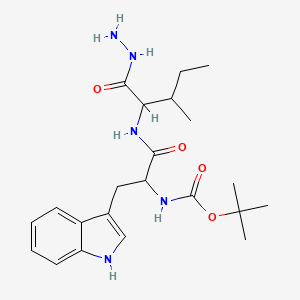

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)

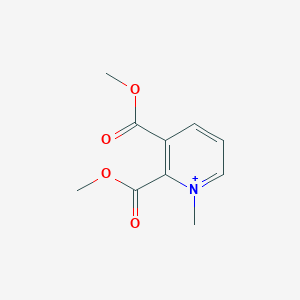
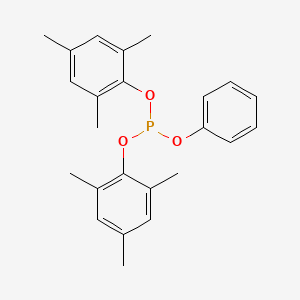

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)

